7-Bromo-2-methylimidazo[1,2-a]pyrimidine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Functionalization
7-Bromo-2-methylimidazo[1,2-a]pyrimidine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Functionalization
Introduction to the Privileged Scaffold
The imidazo[1,2- a ]pyrimidine core is a highly versatile, nitrogen-rich fused bicyclic system that has earned the designation of a "privileged scaffold" in modern drug discovery. By mimicking the purine bioisostere, it exhibits high binding affinity across a diverse array of biological targets, including kinases, GABA receptors, and antimicrobial pathways .
Within this chemical space, 7-bromo-2-methylimidazo[1,2- a ]pyrimidine (CAS: 1369155-37-2) serves as a critical synthetic hub. The presence of the methyl group at the C2 position modulates lipophilicity and steric engagement within target binding pockets, while the bromine atom at the C7 position provides an indispensable electrophilic handle for downstream palladium-catalyzed cross-coupling reactions. This whitepaper details the physicochemical properties, mechanistic synthesis, and functionalization logic of this vital intermediate.
Structural and Physicochemical Profiling
Understanding the fundamental properties of 7-bromo-2-methylimidazo[1,2- a ]pyrimidine is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule consists of a planar, aromatic system where a five-membered imidazole ring is fused to a six-membered pyrimidine ring, sharing a bridgehead nitrogen (N4) .
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 7-Bromo-2-methylimidazo[1,2- a ]pyrimidine |
| CAS Registry Number | 1369155-37-2 |
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| Topological Polar Surface Area (TPSA) | ~30.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N1, N4, N8) |
| Rotatable Bonds | 0 (Rigid Core) |
| LogP (Predicted) | 1.8 - 2.1 |
| Physical State | Off-white to pale yellow solid |
Mechanistic Synthesis: The Tschitschibabin Condensation
The standard construction of the imidazo[1,2- a ]pyrimidine core relies on a Tschitschibabin-type condensation between a 2-aminopyrimidine derivative and an α -haloketone .
Regiochemical Causality
To synthesize the specific 7-bromo-2-methyl isomer, the required starting materials are 2-amino-4-bromopyrimidine and chloroacetone . The regioselectivity of this reaction is driven by steric hindrance. The pyrimidine ring contains two endocyclic nitrogens (N1 and N3). Because N3 is adjacent to the bulky bromine atom at C4, it is sterically shielded. Consequently, the initial nucleophilic attack on the α -carbon of chloroacetone occurs almost exclusively at the less hindered N1 position.
Following N-alkylation, the exocyclic amine undergoes intramolecular cyclodehydration with the ketone carbonyl. This specific atomic mapping ensures that the C4-bromine of the starting material becomes the C7-bromine of the final fused core, while the ketone methyl group is installed at the C2 position.
Fig 1: Regioselective Tschitschibabin synthesis of 7-bromo-2-methylimidazo[1,2-a]pyrimidine.
Self-Validating Experimental Protocol
Note: This protocol incorporates in-line analytical checks to ensure self-validation of the synthetic workflow.
-
Reaction Setup: Dissolve 2-amino-4-bromopyrimidine (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert argon atmosphere.
-
Electrophile Addition: Add chloroacetone (1.2 equiv, 12 mmol) dropwise at room temperature. Causality: Chloroacetone is preferred over bromoacetone to prevent runaway polyalkylation and minimize lachrymatory handling risks.
-
Thermal Cyclization: Elevate the temperature to 90 °C and stir for 8–12 hours.
-
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 174/176) is fully consumed, and the product mass ( m/z 212/214 [M+H]⁺) dominates the chromatogram.
-
-
Workup: Cool the mixture to room temperature and pour it into ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize the generated HCl. Stir vigorously until a precipitate forms.
-
Purification & Structural Verification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Self-Validation Check: Confirm regiochemical purity via ¹H-NMR. The C5 and C6 protons of the correct 7-bromo isomer will appear as two distinct, coupled doublets (typically ~8.2 ppm and ~7.0 ppm, J≈7 Hz). If the undesired 5-bromo isomer had formed, this distinct splitting pattern would be absent.
-
Downstream Functionalization: Exploiting the C7-Bromine
The strategic placement of the bromine atom at the C7 position transforms this molecule into a highly versatile building block for medicinal chemists. The C7 position of the imidazo[1,2- a ]pyrimidine ring is electronically activated, making it an excellent substrate for Palladium-catalyzed cross-coupling reactions .
By utilizing specific catalytic systems, researchers can rapidly generate libraries of diverse analogs tailored for specific biological targets.
Fig 2: Divergent Pd-catalyzed cross-coupling functionalization pathways at the C7 position.
Functionalization Causality
-
Suzuki-Miyaura Coupling: Utilizing Pd(dppf)Cl₂ and a mild base (e.g., K₂CO₃) allows for the installation of bulky aryl or heteroaryl groups at C7. This is the primary pathway for generating ATP-competitive kinase inhibitors, as the newly installed aryl group projects into the hydrophobic pocket of the kinase hinge region.
-
Buchwald-Hartwig Amination: Using a bidentate ligand like BINAP with Pd₂(dba)₃ facilitates the coupling of aliphatic or aromatic amines. The resulting 7-amino derivatives exhibit altered pKa profiles, which is critical for optimizing blood-brain barrier (BBB) penetration in CNS drug targets.
Conclusion
7-Bromo-2-methylimidazo[1,2- a ]pyrimidine is far more than a simple heterocyclic catalog item; it is a rationally designed core that bridges the gap between raw chemical synthesis and advanced drug discovery. By understanding the steric causality that drives its regioselective synthesis and the electronic properties that enable its rapid functionalization, application scientists can leverage this scaffold to accelerate the development of novel therapeutics.
References
-
Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules (MDPI). Available at:[Link]
-
Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018. PubChem (National Institutes of Health). Available at:[Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances (Royal Society of Chemistry). Available at:[Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals (NIH/PMC). Available at:[Link]
